molecular formula C13H16FNO2 B2484415 N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide CAS No. 2411242-22-1

N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide

Cat. No.: B2484415
CAS No.: 2411242-22-1
M. Wt: 237.274
InChI Key: ZPHUBJYDRLYCAI-UHFFFAOYSA-N
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Description

N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide is a synthetic organic compound characterized by the presence of a fluoro-substituted aromatic ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-5-methoxybenzaldehyde and prop-2-enamide.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an intermediate imine.

    Reduction: The imine is then reduced to form the corresponding amine.

    Amidation: The final step involves the reaction of the amine with prop-2-enamide under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The fluoro and methoxy groups on the aromatic ring may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

  • N-[1-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide
  • N-[1-(3-Fluoro-5-ethoxyphenyl)propan-2-yl]prop-2-enamide

Comparison: N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide is unique due to the specific positioning of the fluoro and methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.

Properties

IUPAC Name

N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-4-13(16)15-9(2)5-10-6-11(14)8-12(7-10)17-3/h4,6-9H,1,5H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPHUBJYDRLYCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC(=C1)F)OC)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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